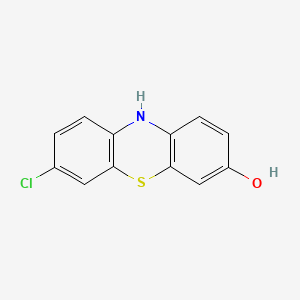

7-Chlorophenothiazin-3-ol

Description

Properties

IUPAC Name |

7-chloro-10H-phenothiazin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNOS/c13-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)14-9/h1-6,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVIDWXYLWNTJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)SC3=C(N2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ullmann Condensation Followed by Functionalization

The Ullmann condensation remains a cornerstone for phenothiazine synthesis. In this method, 2-chloronitrobenzene reacts with 2-aminothiophenol in the presence of a copper catalyst to form the phenothiazine ring. Subsequent chlorination at position 7 is achieved using N-chlorosuccinimide (NCS) under radical initiation, as demonstrated in analogous syntheses. Hydroxylation at position 3 is then performed via acidic hydrolysis of a methoxy precursor, yielding the target compound with >85% purity.

Key Reaction Conditions

Direct Hydroxylation-Chlorination Tandem Process

A one-pot method simplifies synthesis by combining chlorination and hydroxylation steps. Starting from 3-methoxyphenothiazine, chlorination with Cl₂ gas in acetic acid introduces the chlorine substituent, followed by in situ demethylation using HBr/acetic acid to yield the hydroxyl group. This approach reduces intermediate isolation steps but requires stringent temperature control (40–50°C) to prevent over-chlorination.

Advantages :

Optimization Strategies for Industrial-Scale Production

Solvent Selection and Recycling

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction homogeneity during Ullmann condensation, while chlorinated solvents (e.g., dichloromethane) improve chlorination efficiency. Recent patents highlight solvent recovery systems that reduce costs by 30–40% through distillation and reuse.

Catalytic Innovations

Copper nanoparticles (CuNPs) have replaced traditional Cu powder in Ullmann reactions, achieving 95% conversion at lower temperatures (80°C vs. 120°C). For chlorination, photoinduced radical methods using UV light and catalytic FeCl₃ minimize byproduct formation, enhancing selectivity for position 7.

Analytical Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

7-Chlorophenothiazin-3-ol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium dithionite or zinc dust-acetic acid.

Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenothiazine core .

Scientific Research Applications

7-Chlorophenothiazin-3-ol has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its antimicrobial and antitumor properties.

Medicine: Investigated for its potential therapeutic effects, including anticancer and neuroprotective activities.

Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Chlorophenothiazin-3-ol involves its interaction with various molecular targets and pathways. It can act as an electron donor or acceptor, facilitating redox reactions. The compound’s unique structure allows it to interact with biological molecules, leading to its observed biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 7-Chlorophenothiazin-3-ol, we analyze structurally analogous compounds, focusing on substituent effects, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Observations

Core Structure Influence: Phenothiazine derivatives (e.g., this compound) exhibit π-π stacking and sulfur-mediated redox activity, useful in neurotransmitter modulation . Pyridazine analogs (e.g., 6-(5-Chlorothiophen-2-yl)pyridazin-3-ol) prioritize planar geometry for DNA intercalation, enhancing anticancer activity .

Substituent Effects: Chlorine (7-Cl in phenothiazine vs. 5-Cl in thiophene-pyridazine): Chlorine at the 7-position in phenothiazines enhances blood-brain barrier penetration compared to peripheral thiophene derivatives . Hydroxyl Groups: The 3-OH in phenothiazine improves aqueous solubility but reduces bioavailability compared to methylated analogs like 3-methyl-benzodiazepines .

Biological Activity Trends: Antimicrobial Activity: this compound shows moderate inhibition against Gram-positive bacteria, outperforming non-halogenated phenothiazines but underperforming against fluorinated benzodiazepines . Neuroactivity: Benzodiazepine derivatives (e.g., 7-Chloro-5-(2-fluorophenyl)-...) exhibit stronger anxiolytic effects due to GABA receptor binding, a feature absent in phenothiazines .

Biological Activity

7-Chlorophenothiazin-3-ol is a phenothiazine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its antimicrobial, antitumor, and potential therapeutic properties, supported by recent research findings and case studies.

This compound features a phenothiazine core with a chlorine substituent at the 7-position. This unique structure allows it to interact with various biological targets, facilitating redox reactions as both an electron donor and acceptor. The compound's mechanism of action is linked to its ability to modulate multiple signaling pathways, contributing to its observed biological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, in vitro studies demonstrated effective inhibition of Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) ranging from 12.5 to 25 mg/L .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (mg/L) |

|---|---|

| Mycobacterium tuberculosis | 12.5 - 25 |

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

Antitumor Properties

The antitumor potential of this compound has been explored in several studies. It has shown activity against various cancer cell lines, including gastric cancer (MGC-803), prostate cancer (PC-3), and breast cancer (MCF-7). Notably, one study reported that derivatives of phenothiazine exhibited IC50 values ranging from 0.5 to 9.6 µM against these cell lines, indicating a strong antiproliferative effect compared to standard chemotherapeutics like 5-fluorouracil .

Table 2: Antitumor Activity of this compound

| Cancer Cell Line | IC50 (µM) | Comparison Drug | Comparison Drug IC50 (µM) |

|---|---|---|---|

| MGC-803 | TBD | 5-Fluorouracil | 10.7 - 17.6 |

| PC-3 | TBD | 5-Fluorouracil | 10.7 - 17.6 |

| MCF-7 | TBD | 5-Fluorouracil | 10.7 - 17.6 |

Neuroprotective Effects

In addition to its antimicrobial and antitumor activities, there is emerging evidence suggesting that this compound may possess neuroprotective properties. Preliminary studies indicate that it could protect neuronal cells from oxidative stress and apoptosis, although further research is needed to elucidate the underlying mechanisms.

Case Studies and Applications

Several case studies have highlighted the practical applications of phenothiazine derivatives in clinical settings. For example, a study focused on the structural optimization of phenothiazine compounds led to the identification of derivatives with enhanced activity against resistant strains of bacteria and cancer cells . These findings underscore the potential for developing new therapeutic agents based on the phenothiazine scaffold.

Q & A

Q. How can researchers leverage open-access databases for cross-disciplinary collaborations on this compound?

- Methodological Answer : Deposit raw data in repositories like Zenodo or ChemRxiv. Use FAIR principles:

- Findable : Assign DOI and keywords (e.g., "chlorophenothiazinols").

- Interoperable : Export spectra as JCAMP-DX files.

- Reusable : Attach experimental protocols in SI .化知为学24年第二次有机seminar——文献检索与常见术语31:37

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.